molecular formula C22H23ClN4O2S B3412695 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide CAS No. 933215-43-1

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide

Cat. No.: B3412695
CAS No.: 933215-43-1
M. Wt: 443 g/mol
InChI Key: DOWVTSRLNCTNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a 3-chlorophenylsulfonamide group.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c23-18-8-6-10-20(16-18)30(28,29)26-19-9-5-7-17(15-19)21-11-12-22(25-24-21)27-13-3-1-2-4-14-27/h5-12,15-16,26H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVTSRLNCTNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Feasibility : The 4-chloro analog has been characterized with a logSw (water solubility) of -6.1656, indicating poor aqueous solubility—a common challenge for sulfonamides. The 3-chloro variant may face similar issues, necessitating formulation strategies like salt formation or prodrug design.
  • This limits direct pharmacological comparison with the target compound.

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on antiviral, antibacterial, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a pyridazine ring and an azepane side chain. This structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral potential of similar sulfonamide derivatives. For instance, compounds with a similar structure demonstrated moderate activity against several viruses, including HIV and HSV-1. The antiviral efficacy was often linked to the presence of specific aryl and piperazine groups within the molecular structure.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetedIC50 (μM)CC50 (μM)
3fCVB-24592
3gHSV-13054
Reference CompoundAZT0.5>100

Note: IC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 indicates the cytotoxic concentration in Vero cells.

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been well-documented. In vitro studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainMIC (μM)
Staphylococcus aureus4
Pseudomonas aeruginosa>100
Candida albicans>100

Case Studies and Research Findings

  • Study on Antiviral Compounds : A study published in PMC highlighted the synthesis of various piperazine derivatives that were tested for their antiviral properties. Compounds similar to this compound showed promising results against CVB-2 and HSV-1, indicating that modifications in the piperazine or pyridazine structure can enhance activity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of sulfonamide derivatives, revealing that certain structural features significantly influence their effectiveness against bacterial strains. The presence of electron-withdrawing groups was found to enhance antibacterial properties .

The biological activity of sulfonamides typically involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). For antiviral applications, compounds may interfere with viral replication mechanisms or inhibit viral enzymes.

Q & A

Basic: What are the key parameters to optimize during the synthesis of this sulfonamide derivative?

Answer:
Synthesis optimization requires careful control of:

  • Temperature : Elevated temperatures (e.g., 80–120°C) for coupling reactions between azepane-pyridazine and sulfonamide precursors .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the pyridazine C-6 position .
  • Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions to form aryl-azepane bonds .
  • Analytical monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity (>95% by LC-MS) .

Basic: Which analytical techniques are critical for confirming the structural integrity of the compound?

Answer:

  • NMR spectroscopy : 1^1H/13^13C NMR to verify azepane ring conformation, sulfonamide connectivity, and aryl substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray crystallography : Resolve steric effects between the 3-chlorophenyl and azepane groups .

Basic: How is the compound initially evaluated for biological activity in academic research?

Answer:

  • Enzyme inhibition assays : Target bacterial dihydropteroate synthase (DHPS) due to sulfonamide’s known folate pathway disruption .
  • Receptor binding studies : Screen against G protein-coupled receptors (GPCRs) or ion channels using radioligand displacement assays .
  • Cellular cytotoxicity : IC50_{50} determination in cancer cell lines (e.g., MTT assays) to assess therapeutic potential .

Advanced: How to design structure-activity relationship (SAR) studies for azepane-pyridazine derivatives?

Answer:

  • Core modifications : Replace azepane with piperidine or morpholine to assess ring size impact on target affinity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-chlorophenyl position to study electronic effects on binding .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., bacterial DHPS or kinase domains) .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

  • Solubility-pharmacokinetics (PK) balance : Use logP/logD measurements to optimize solubility (e.g., salt formation) while maintaining membrane permeability .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., azepane N-dealkylation) and stabilize via fluorination .
  • Dose-response alignment : Adjust dosing regimens in animal models to match in vitro IC50_{50} values .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon_\text{on}/koff_\text{off}) to purified targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Mutagenesis studies : Identify critical binding residues (e.g., His/Asp in enzyme active sites) via alanine scanning .

Advanced: How to address stability challenges during long-term storage or biological assays?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • Stabilization strategies : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under inert gas .

Advanced: How to ensure selectivity for a target enzyme over structurally related isoforms?

Answer:

  • Kinase profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystallographic overlap : Compare binding modes with isoform X-ray structures to design selective substituents (e.g., bulkier groups to exploit steric exclusion) .

Advanced: What computational approaches predict metabolite formation or toxicity?

Answer:

  • In silico metabolism : Use GLORY or MetaSite to simulate Phase I/II metabolism (e.g., azepane oxidation to lactam) .
  • Molecular dynamics (MD) simulations : Assess metabolite-receptor interactions over 100-ns trajectories to predict toxicity .

Advanced: How to determine degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS analysis : Identify hydrolytic cleavage products (e.g., free sulfonamide or pyridazine fragments) in simulated gastric fluid .
  • Isolation of degradants : Scale up degradation reactions and purify products via preparative HPLC for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.